1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)-
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Overview
Description
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- typically involves the alkylation of imidazole derivatives. Common synthetic routes include:
Alkylation of Imidazole: Using alkyl halides in the presence of a base such as potassium carbonate.
Friedel-Crafts Alkylation: Using alkylating agents like isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods often involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2-methyl-4-(1-methylethyl)-: Lacks the phenylmethyl group.
1H-Imidazole, 4-(1-methylethyl)-1-(phenylmethyl)-: Lacks the 2-methyl group.
1H-Imidazole, 2-methyl-1-(phenylmethyl)-: Lacks the 4-(1-methylethyl) group.
Uniqueness
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is unique due to the presence of both the 2-methyl and 4-(1-methylethyl) groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
54416-18-1 |
---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-benzyl-2-methyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C14H18N2/c1-11(2)14-10-16(12(3)15-14)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
UBJBXGWVAIEXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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